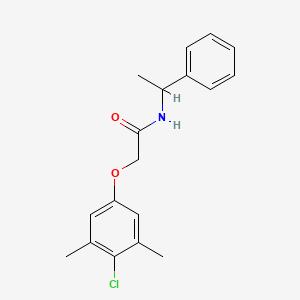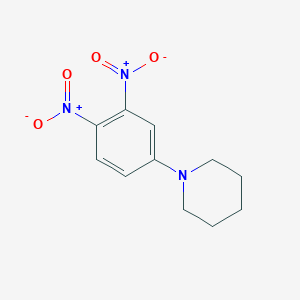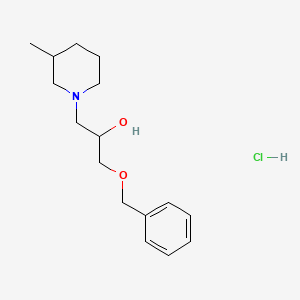
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of energy homeostasis in cells and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell proliferation. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that result in increased phosphorylation of AMPK substrates. AMPK activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and autophagy, and decreased protein synthesis and cell proliferation. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has also been shown to activate other signaling pathways, including the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In adipocytes, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide increases glucose uptake and lipid metabolism by activating AMPK and downstream signaling pathways. In cancer cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide inhibits cell growth and induces apoptosis by activating AMPK and inhibiting the mTOR pathway. In neurons, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide improves cognitive function and reduces neuroinflammation by activating AMPK and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has several advantages for lab experiments, including its specificity for AMPK activation, its ability to cross the blood-brain barrier, and its availability in various analogs with altered pharmacological properties. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide also has some limitations, including its potential toxicity at high concentrations, its instability in aqueous solutions, and its potential off-target effects on other signaling pathways.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanisms of action. Additionally, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological properties and therapeutic applications.
Métodos De Síntesis
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide can be synthesized using a multistep procedure involving the reaction of 4-chloro-3,5-dimethylphenol with 2-bromoethyl acetate to form 2-(4-chloro-3,5-dimethylphenoxy)ethyl acetate, which is then reacted with N-phenylethylamine to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide. The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain different analogs with altered pharmacological properties.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been shown to improve glucose uptake, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anticancer properties, as it can inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-9-16(10-13(2)18(12)19)22-11-17(21)20-14(3)15-7-5-4-6-8-15/h4-10,14H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOXITWVLDCQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5086487.png)
![4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoic acid](/img/structure/B5086500.png)
![N-cyclopropyl-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5086507.png)
![N-(4-acetylphenyl)-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086512.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5086527.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl 4-nitrobenzoate](/img/structure/B5086541.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5086542.png)
![6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5086548.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)nicotinamide](/img/structure/B5086556.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5086563.png)
![8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5086572.png)
